molecular formula C20H32O4 B15132293 8(S),15(S)-DiHETE (Z, E, Z, E)

8(S),15(S)-DiHETE (Z, E, Z, E)

Cat. No.: B15132293
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-YRAAGGQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8(S),15(S)-DiHETE (Z, E, Z, E) is a specialized lipid mediator derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known for their roles in various biological processes, including inflammation and immune responses. The compound is characterized by its specific stereochemistry and geometric isomerism, which are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8(S),15(S)-DiHETE (Z, E, Z, E) typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.

Industrial Production Methods

Industrial production of 8(S),15(S)-DiHETE (Z, E, Z, E) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8(S),15(S)-DiHETE (Z, E, Z, E) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various epoxides and peroxides, while reduction typically yields alcohols.

Scientific Research Applications

8(S),15(S)-DiHETE (Z, E, Z, E) has several applications in scientific research:

    Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzyme catalysis.

    Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Research focuses on its potential therapeutic effects in inflammatory diseases, such as asthma and arthritis.

    Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.

Mechanism of Action

The biological effects of 8(S),15(S)-DiHETE (Z, E, Z, E) are mediated through its interaction with specific receptors on cell surfaces. These receptors, often G-protein coupled receptors (GPCRs), initiate signaling cascades that regulate various cellular functions. The compound can modulate the activity of enzymes involved in the production of other lipid mediators, thereby influencing inflammatory and immune responses.

Comparison with Similar Compounds

Similar Compounds

    5(S),12(S)-DiHETE: Another hydroxyeicosatetraenoic acid with similar biological functions but different stereochemistry.

    9(S),11(S)-DiHETE: Known for its role in platelet aggregation and vascular functions.

    12(S)-HETE: A monohydroxy derivative with potent pro-inflammatory effects.

Uniqueness

8(S),15(S)-DiHETE (Z, E, Z, E) is unique due to its specific stereochemistry and the positions of its hydroxyl groups, which confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1

InChI Key

NNPWRKSGORGTIM-YRAAGGQXSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.